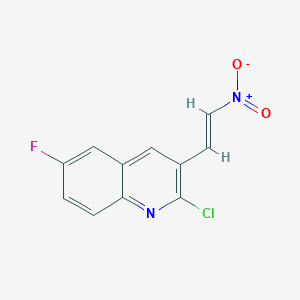
E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline: is a chemical compound with the molecular formula C11H6ClFN2O2 and a molecular weight of 252.63 g/mol . This compound is primarily used in proteomics research and has various applications in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluoroquinoline and 2-nitrovinyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming aminoquinoline derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, aminoquinoline derivatives, and various substituted quinolines.
科学的研究の応用
E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
類似化合物との比較
E-2-Chloro-6-fluoro-3-(2-nitro)vinylquinoline can be compared with other similar compounds, such as:
2-Chloro-6-fluoroquinoline: Lacks the nitrovinyl group, making it less reactive in certain chemical reactions.
2-Nitrovinylquinoline: Does not have the chloro and fluoro substituents, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H6ClFN2O2 |
|---|---|
分子量 |
252.63 g/mol |
IUPAC名 |
2-chloro-6-fluoro-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C11H6ClFN2O2/c12-11-7(3-4-15(16)17)5-8-6-9(13)1-2-10(8)14-11/h1-6H/b4-3+ |
InChIキー |
RJQOIWQFIZDXIV-ONEGZZNKSA-N |
異性体SMILES |
C1=CC2=NC(=C(C=C2C=C1F)/C=C/[N+](=O)[O-])Cl |
正規SMILES |
C1=CC2=NC(=C(C=C2C=C1F)C=C[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


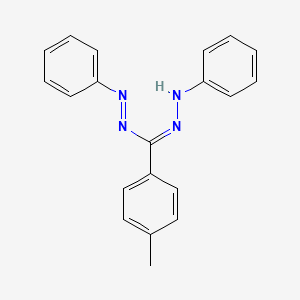

![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)
![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
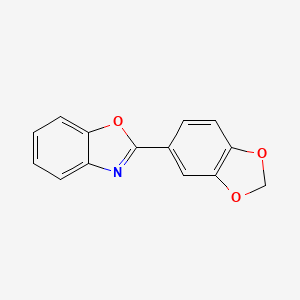
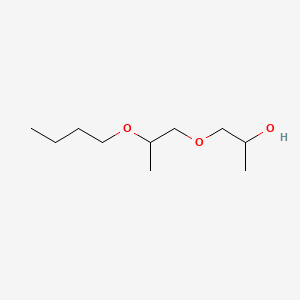

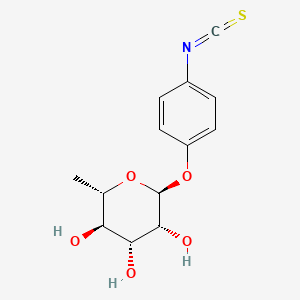
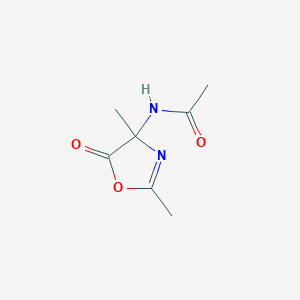
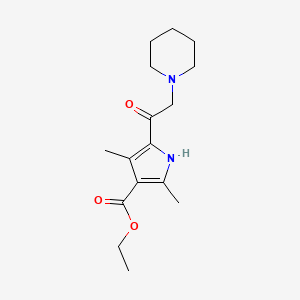
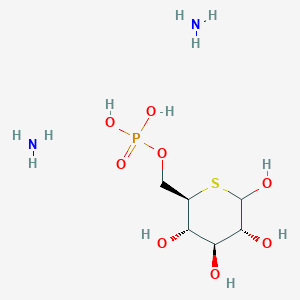
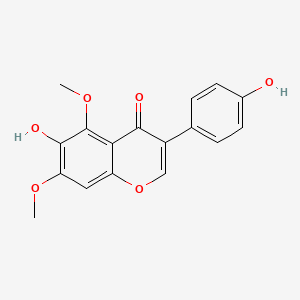
![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)
![Fcla[chemiluminescence reagent]](/img/structure/B13817258.png)
